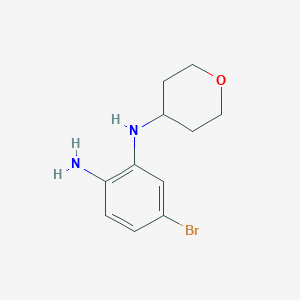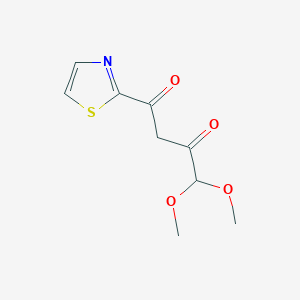
4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione
Übersicht
Beschreibung
4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione (4,4-DM-TBD) is a novel small molecule that has been used in a variety of scientific research applications. It is a member of the thiazole family of compounds and has unique properties that make it attractive to researchers in a variety of fields. 4,4-DM-TBD has been studied for its potential to act as a catalyst, a ligand, and a drug-like compound.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Heterocyclic Chemistry
4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione is involved in the synthesis of complex organic compounds and intermediates. For instance, its derivatives have been synthesized for potential use in creating novel heterocyclic compounds, which are crucial in natural product chemistry. The tail-to-tail dimerization of styrene, followed by oxidation under UV-light using polyoxometalates as catalysts, represents a method to synthesize substituted 1,4-diphenylbutane-1,4-dione, demonstrating its relevance in synthetic organic chemistry due to economic and scalable reaction methodologies (Das et al., 2016).
Optoelectronic Applications
The compound's derivatives exhibit properties suitable for nonlinear optical applications. A novel heterocyclic moiety based on thiazolo[4,5-d]thiazole, prepared via a multi-step synthesis from butane-2,3-dione, demonstrates potential in optoelectronics. These derivatives, characterized by intramolecular charge transfer, could be leveraged for applications in optoelectronic devices due to their dipolar and quadrupolar structures (Zahradník et al., 2010).
Development of Novel Materials
4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione is also a key player in the development of novel materials. For instance, ultrasound-assisted synthesis techniques have been employed to create a library of novel compounds, such as spiro-oxindole-pyrrolizine or pyrrolo[1,2-c]thiazole fused coumarin hybrid heterocycles. These methods underscore the compound's utility in generating new materials that could have applications ranging from pharmaceuticals to materials science (Kanchithalaivan et al., 2014).
Eigenschaften
IUPAC Name |
4,4-dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-13-9(14-2)7(12)5-6(11)8-10-3-4-15-8/h3-4,9H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIWIGIAJAUXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)CC(=O)C1=NC=CS1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

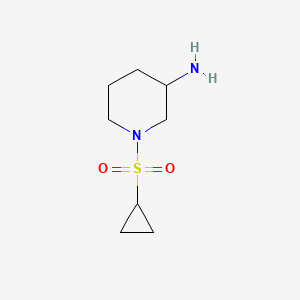

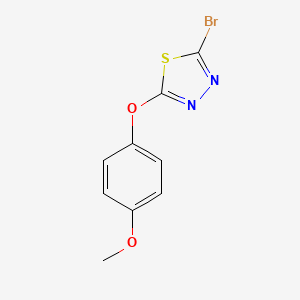


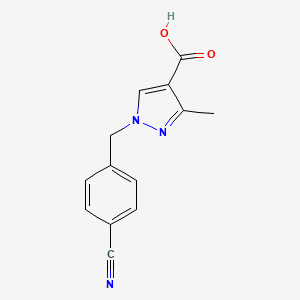
amine](/img/structure/B1400020.png)
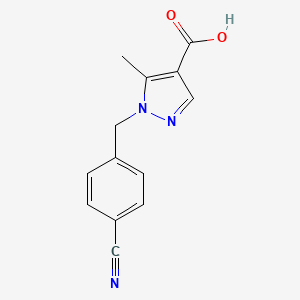

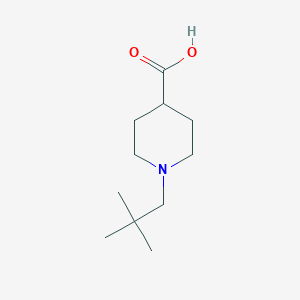
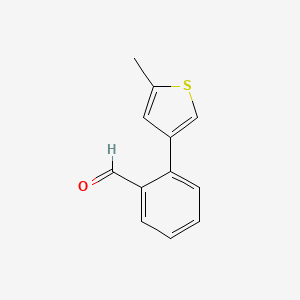
amine](/img/structure/B1400029.png)
![1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1400031.png)
